molecular formula C31H41N7O9 B561547 Nociceptin (1-7) CAS No. 178249-42-8

Nociceptin (1-7)

Cat. No.: B561547
CAS No.: 178249-42-8
M. Wt: 655.7 g/mol
InChI Key: KVTLKXLQUDUFSD-FLSSTNBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nociceptin (1-7) is a bioactive fragment of the neuropeptide nociceptin, also known as orphanin FQ. Nociceptin is a 17-amino acid peptide that acts as the endogenous ligand for the nociceptin receptor (NOP), a G protein-coupled receptor. Nociceptin (1-7) specifically refers to the N-terminal fragment of nociceptin, which retains significant biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nociceptin (1-7) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield nociceptin (1-7) .

Industrial Production Methods

Industrial production of nociceptin (1-7) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to achieve the desired purity levels .

Chemical Reactions Analysis

Dimerization Reactions

Dimeric derivatives of Nociceptin (1-7) are synthesized to study receptor activation mechanisms. These reactions involve:

a. Disulfide Bridging:
Monomers with thiol groups are oxidized to form homodimers:2×Nociceptin 1 7 SHNaHCO3Nociceptin 1 7 S S Nociceptin 1 7 2\times \text{Nociceptin 1 7 SH}\xrightarrow{\text{NaHCO}_3}\text{Nociceptin 1 7 S S Nociceptin 1 7 }b. Amide Bond Formation:
Non-peptide dimers are created using linear aliphatic diamines as spacers:2×Ro 65 6570AmidationDimeric Ligand e g Ro 65 6570 22\times \text{Ro 65 6570}\xrightarrow{\text{Amidation}}\text{Dimeric Ligand e g Ro 65 6570 }_2These dimers retain NOP receptor affinity, with potencies slightly reduced (3–5 fold) compared to monomers .

Degradation Pathways

Nociceptin (1-7) undergoes enzymatic cleavage via:

a. Endopeptidase 24.15:
Cleaves at Ala7^7–Arg8^8, producing inactive fragments:Nociceptin 1 7 EP 24 15Nociceptin 1 7 fragments inactive \text{Nociceptin 1 7 }\xrightarrow{\text{EP 24 15}}\text{Nociceptin 1 7 fragments inactive }b. Aminopeptidase N (APN):
Removes N-terminal amino acids, reducing biological activity:Nociceptin 1 7 APNTruncated peptides\text{Nociceptin 1 7 }\xrightarrow{\text{APN}}\text{Truncated peptides}Inhibitors of these enzymes (e.g., thiorphan) enhance Nociceptin (1-7) stability .

Data Tables

Table 1: Synthesis Methods for Nociceptin (1-7) Derivatives

MethodKey ReagentsProductReference
Solid-phase synthesisHBTU, HATU, TFANociceptin (1-7)
Disulfide bridgingNaHCO3_3Homodimers
Amide bond formationAliphatic diaminesNon-peptide dimers

Table 2: Degradation Enzymes and Inhibitors

EnzymeCleavage SiteInhibitorReference
Endopeptidase 24.15Ala7^7–Arg8^8Thiorphan
Aminopeptidase N (APN)N-terminalBestatin

Research Findings

  • Biological Activity: Nociceptin (1-7) antagonizes nociceptin-induced hyperalgesia without affecting analgesia .
  • Receptor Interactions: Dimeric ligands retain NOP receptor affinity, suggesting receptor homodimerization may influence signaling .
  • Therapeutic Potential: NOP receptor agonists like Ro 65-6570 show efficacy in cancer-induced bone pain models .

Scientific Research Applications

Pharmacological Properties

Nociceptin (1-7) interacts with the nociceptin opioid receptor (NOP), a member of the opioid receptor family. Unlike traditional opioids, nociceptin and its fragments do not exhibit typical opioid-like effects, making them attractive for therapeutic development without the associated risks of addiction and tolerance.

Pain Management

The modulation of pain perception is one of the most explored applications of nociceptin (1-7). Preclinical studies have demonstrated its efficacy in reducing pain sensitivity in chronic pain models while maintaining a lower risk profile compared to traditional opioids. This positions nociceptin (1-7) as a candidate for developing novel analgesics with fewer side effects.

Substance Abuse Treatment

Recent findings suggest that nociceptin (1-7) may play a role in substance abuse pharmacotherapy. The NOP receptor system is implicated in the modulation of dopamine release, which is critical in addiction pathways. NOP agonists have shown potential in preclinical models for reducing drug-seeking behaviors and cravings .

Neurodegenerative Disorders

There is emerging evidence that nociceptin (1-7) may be beneficial in neurodegenerative conditions such as Parkinson's disease. Elevated levels of nociceptin have been observed in the cerebrospinal fluid of patients with Parkinson's, suggesting a potential role for NOP receptor antagonists as therapeutic agents .

Case Studies and Research Findings

A comprehensive review of literature reveals several notable studies utilizing nociceptin (1-7):

Study ReferenceApplicationFindings
Montiel et al., 1997Pain modulationDemonstrated that nociceptin (1-7) reduces hyperalgesia induced by nociceptin in mice .
Grisel et al., 1996Substance abuseShowed that NOP receptor activation could suppress drug-induced dopamine release .
Redrobe et al., 2000Learning and memoryFound that intrahippocampal administration of nociceptin improved memory deficits in rats .

Mechanism of Action

Nociceptin (1-7) exerts its effects by binding to the nociceptin receptor (NOP), which is a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways involving the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. These actions result in the modulation of pain perception and other physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nociceptin (1-7) is unique in its ability to modulate the effects of the full-length nociceptin peptide. It can antagonize nociceptin-induced hyperalgesia, making it a valuable tool in pain research. Unlike other opioid peptides, nociceptin and its fragments do not activate classical opioid receptors, which reduces the risk of addiction and other side effects associated with traditional opioids .

Biological Activity

Nociceptin (1-7) is a fragment of the nociceptin/orphanin FQ (N/OFQ) neuropeptide, which is known for its diverse biological activities mediated through the nociceptin opioid peptide receptor (NOP). This article explores the biological activity of nociceptin (1-7), including its mechanisms of action, effects on pain modulation, and potential therapeutic applications.

Nociceptin (1-7) is derived from the full-length nociceptin peptide, which consists of 17 amino acids. The biological activity of nociceptin (1-7) is primarily attributed to its interaction with the NOP receptor, a G-protein coupled receptor that modulates various physiological processes. Upon binding to the NOP receptor, nociceptin (1-7) activates intracellular signaling pathways that influence neurotransmitter release and neuronal excitability.

Pain Modulation

Nociceptin (1-7) has been shown to exhibit both pro-nociceptive and anti-nociceptive effects depending on the context of its administration. Research indicates that:

  • Pro-nociceptive Effects : High doses of nociceptin can induce hyperalgesia, as demonstrated in mouse models where intrathecal administration resulted in a significant reduction in thermal pain thresholds . This effect is mediated through the activation of NOP receptors in the spinal cord.
  • Anti-nociceptive Effects : Conversely, nociceptin (1-7) can antagonize nociceptin-induced hyperalgesia when co-administered with higher doses of nociceptin. Studies have shown that when nociceptin (1-7) was injected simultaneously with nociceptin, it significantly reduced hyperalgesic responses .

In Vivo Studies

A series of studies have characterized the pharmacological profile of nociceptin (1-7):

StudyMethodFindings
Intrathecal injection in miceNociceptin (3.0 fmol) induced hyperalgesia; nociceptin (1-7) at 150-1200 fmol did not affect pain thresholds but reduced hyperalgesia when co-administered.
Tail withdrawal assayNociceptin (1-7) exhibited antagonistic properties against nociceptin-induced hyperalgesia, suggesting a modulatory role.
Binding assaysNociceptin (1-7) showed selective binding to NOP receptors, influencing pain pathways.

Molecular Mechanisms

The activation of NOP receptors by nociceptin (1-7) leads to various intracellular signaling cascades:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : NOP receptor activation modulates MAPK activity, influencing cellular processes such as proliferation and differentiation .
  • Neurotransmitter Release : Nociceptin influences the release of neurotransmitters like serotonin and noradrenaline, which play critical roles in pain perception and mood regulation .

Clinical Implications

The dual role of nociceptin (1-7) in pain modulation presents potential therapeutic avenues:

  • Pain Management : Understanding how nociceptin (1-7) antagonizes hyperalgesia could lead to novel analgesic strategies that target the NOP receptor without the side effects associated with traditional opioids.
  • Psychiatric Disorders : Given its influence on neurotransmitter systems, nociceptin (1-7) may also have implications in treating stress-related disorders such as anxiety and depression .

Q & A

Basic Research Questions

Q. What structural and functional characteristics define Nociceptin (1-7) as a bioactive metabolite?

Nociceptin (1-7) is the N-terminal fragment of full-length Nociceptin (N/OFQ) and acts as a potent agonist of the ORL1 (NOP) receptor. Its structural truncation (residues 1–7) retains receptor-binding affinity but modifies downstream signaling, leading to antagonism of nociceptin-induced hyperalgesia in vivo . Methodologically, its characterization involves:

  • Mass spectrometry for sequence verification.
  • Radioligand binding assays to quantify ORL1 receptor affinity (e.g., competitive displacement with [³H]-Nociceptin).
  • In vivo behavioral models (e.g., thermal or mechanical pain thresholds in rodents) to assess analgesic effects.

Q. How can researchers design initial experiments to investigate Nociceptin (1-7)'s receptor specificity?

  • Comparative ligand screening : Test Nociceptin (1-7) against classical opioid receptors (μ, δ, κ) and ORL1 using transfected cell lines expressing individual receptors .
  • Signal transduction assays : Measure cAMP inhibition or β-arrestin recruitment to differentiate G protein-biased signaling .
  • Control groups : Include full-length Nociceptin and selective ORL1 antagonists (e.g., J-113397) to validate target specificity .

Q. What are the foundational gaps in understanding Nociceptin (1-7)'s role in pain modulation?

Key gaps include:

  • Mechanistic duality : Its role as both an ORL1 agonist and a hyperalgesia antagonist requires clarification via knockout mouse models or siRNA-mediated receptor silencing .
  • Tissue-specific effects : Use organotypic cultures (e.g., spinal cord slices) to isolate peripheral vs. central nervous system actions .

Advanced Research Questions

Q. How can conflicting data on Nociceptin (1-7)'s analgesic efficacy be systematically addressed?

Conflicting results (e.g., dose-dependent variability) necessitate:

  • Meta-analysis : Aggregate data from preclinical studies using PRISMA guidelines to identify confounding variables (e.g., species, administration route) .
  • Dose-response re-evaluation : Employ fractional factorial designs to test interactions between dose, timing, and co-administered ligands .
  • Bias minimization : Implement blinded outcome assessment and randomized treatment allocation in animal studies .

Q. What advanced methodologies are critical for studying Nociceptin (1-7)'s interaction with non-opioid pathways?

  • Proteomic profiling : Use co-immunoprecipitation or BioID to identify novel binding partners in pain-processing regions (e.g., periaqueductal gray) .
  • Optogenetic tools : Combine DREADD technology with Nociceptin (1-7) infusion to dissect neural circuits mediating analgesia .
  • Computational modeling : Apply molecular dynamics simulations to predict receptor-ligand conformational changes .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research on Nociceptin (1-7)?

  • Feasibility : Pilot studies using ex vivo tissue assays to minimize animal use while validating hypotheses .
  • Novelty : Explore understudied roles (e.g., neuroimmune interactions via microglial culture models ) .
  • Ethical compliance : Adhere to ARRIVE guidelines for transparent reporting of in vivo experiments .

Q. What strategies resolve contradictions in Nociceptin (1-7)'s dual role as an agonist/antagonist?

  • Kinetic assays : Compare on/off rates of Nociceptin (1-7) vs. full-length peptide using surface plasmon resonance .
  • Pathway-specific reporters : Utilize BRET/FRET biosensors to quantify G protein vs. β-arrestin signaling in real time .
  • Gene editing : CRISPR-Cas9-mediated modification of ORL1 phosphorylation sites to isolate signaling pathways .

Q. Methodological Considerations

Q. How to ensure reproducibility in studies investigating Nociceptin (1-7)'s pharmacokinetics?

  • Standardized protocols : Detail administration routes (e.g., intrathecal vs. systemic), vehicle composition , and sampling intervals in supplementary materials .
  • Cross-lab validation : Share raw data via repositories like Zenodo and use inter-laboratory round-robin tests .

Q. What statistical approaches are optimal for analyzing Nociceptin (1-7)'s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using the four-parameter logistic model (e.g., GraphPad Prism).
  • Mixed-effects models : Account for intra-subject variability in longitudinal pain threshold measurements .

Q. Tables: Key Experimental Parameters

Parameter Recommended Approach Evidence Source
ORL1 receptor affinityRadioligand displacement (IC₅₀ calculation)
Analgesic efficacyRandall-Selitto test (mechanical hyperalgesia)
Signal transduction profilingcAMP accumulation assays in CHO-K1 cells
PharmacokineticsLC-MS/MS quantification in plasma/CSF

Properties

IUPAC Name

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTLKXLQUDUFSD-FLSSTNBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30778144
Record name L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178249-42-8
Record name L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.